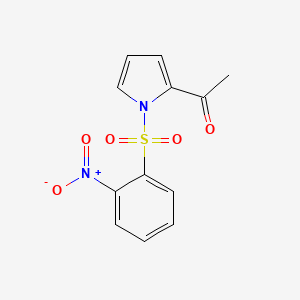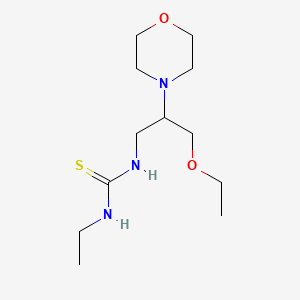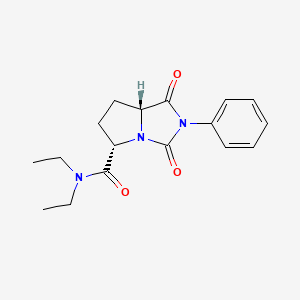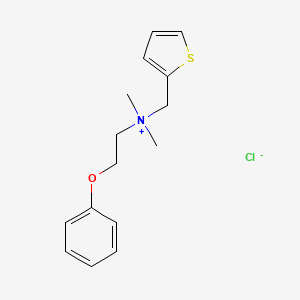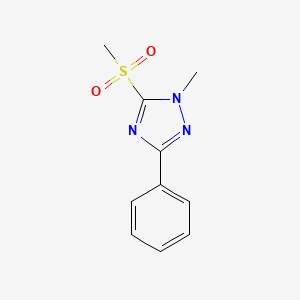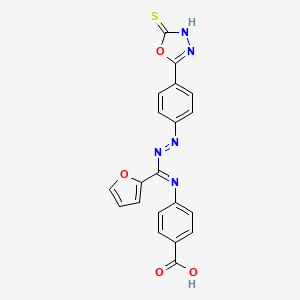
1,3-Propanediol, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, dicarbamate is a chemical compound that belongs to the class of carbamates It is known for its applications in various fields, including pharmaceuticals, where it is used as an intermediate in the synthesis of other compounds
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, dicarbamate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically carried out in the presence of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, or glucose as feedstocks . These feedstocks undergo various chemical processes, including hydration, hydrogenation, and carbonylation, to produce 1,3-propanediol, which is then converted to the dicarbamate.
化学反应分析
Types of Reactions
1,3-Propanediol, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols.
科学研究应用
1,3-Propanediol, dicarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
作用机制
The mechanism of action of 1,3-propanediol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance inhibitory neurotransmission through modulation of the GABAA receptor . Additionally, it can interact with voltage-gated ion channels, such as Na+ channels, to exert its effects .
相似化合物的比较
1,3-Propanediol, dicarbamate can be compared with other similar compounds, such as:
Meprobamate: A known muscle relaxant and anxiolytic agent.
Felbamate: An anticonvulsant that is effective against seizures.
Cenobamate: A newer antiseizure drug with a unique mechanism of action.
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential for use in pharmaceuticals, industry, and scientific research make it a compound of great interest. Further research into its mechanisms of action and comparison with similar compounds will continue to uncover its full potential.
属性
CAS 编号 |
91144-51-3 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
3-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)10-2-1-3-11-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
InChI 键 |
OFHQHVCVSKOCCH-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


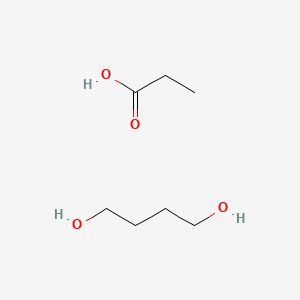

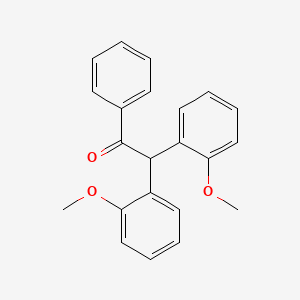
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)

